molecular formula C13H20N4O3S B2667814 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide CAS No. 893726-85-7

2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide

Cat. No.: B2667814
CAS No.: 893726-85-7
M. Wt: 312.39
InChI Key: SFWJLGDQJCJPQQ-UHFFFAOYSA-N
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Description

2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide ( 893726-85-7 ) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C13H20N4O3S and a molecular weight of 312.39 g/mol , is a derivative of acetohydrazide featuring a piperazine core modified with a 4-methylbenzenesulfonyl (tosyl) group . Its molecular structure is defined by the SMILES notation CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN . As a versatile synthetic intermediate, this compound is primarily valued in medicinal chemistry and drug discovery research. The presence of both the sulfonamide and the hydrazide functional groups makes it a valuable scaffold for the synthesis of diverse compound libraries, particularly for developing potential pharmacologically active molecules . Researchers utilize this building block to create novel derivatives for screening against various biological targets. The tosyl-protected piperazine moiety is a common feature in molecules with a range of biological activities, while the hydrazide group offers a reactive handle for further chemical modifications, such as the formation of hydrazones or heterocycles . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet for proper handling and storage information prior to use.

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWJLGDQJCJPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can interact with various receptors, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight and Solubility :

    • The target compound (C₁₃H₁₈N₄O₃S₂) has a molecular weight of ~366.4 g/mol. Bromine or chlorine substituents (e.g., : 465.4 g/mol) increase molecular weight and may reduce aqueous solubility .
    • Hydrazone formation (e.g., ) introduces aromatic groups, further altering logP and solubility.
  • Crystal Structure :

    • Piperazine rings typically adopt chair conformations (e.g., ), with sulfonyl groups influencing hydrogen-bonding networks and crystal packing .

Therapeutic Potential

  • Privileged Structure : Piperazine is a "privileged scaffold" in drug discovery, enabling multitarget engagement (e.g., antifungal, antipsychotic, antitumor) .
  • Target Compound : The 4-methylbenzenesulfonyl group may improve metabolic stability over analogs with nitro groups (e.g., ), which are prone to reduction in vivo.

Biological Activity

2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This compound, with the chemical formula C13H20N4O3S and a molecular weight of 312.39 g/mol, has been studied for various therapeutic potentials, including antidepressant effects and enzyme inhibition.

PropertyValue
Chemical FormulaC13H20N4O3S
Molecular Weight312.39 g/mol
IUPAC Name2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide
PubChem CID16637121
AppearancePowder

Antidepressant Potential

Recent studies have explored the antidepressant potential of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide. A study published in September 2023 synthesized the compound and conducted various analyses, including Density Functional Theory (DFT) calculations and molecular docking studies. The findings indicated that the compound could effectively cross the blood-brain barrier and exhibited non-toxic properties. It showed promising results as a monoamine oxidase A inhibitor, suggesting potential use as an antidepressant .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, molecular docking studies revealed that it has a better binding affinity to human monoamine oxidase A compared to standard inhibitors. This characteristic positions it as a candidate for further development in treating mood disorders .

Study on Antidepressant Activity

A comprehensive investigation into the antidepressant activity of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide included:

  • Synthesis : The compound was synthesized using established methods and characterized through IR, NMR, and mass spectrometry.
  • DFT Analysis : Geometry optimization was performed at the B3LYP level with a 6-31G(d,p) basis set. Key properties such as dipole moment and bond lengths were calculated.
  • Molecular Docking : The compound demonstrated favorable interaction energies with targeted receptors, indicating its potential effectiveness as an antidepressant .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide:

Activity TypeFindings
AntidepressantEffective monoamine oxidase A inhibitor; capable of crossing the blood-brain barrier .
Enzyme InhibitionBetter binding affinity than standard inhibitors; potential for mood disorder treatment .

Q & A

Q. What are the key synthetic routes for 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide, and how can reaction yields be optimized?

The synthesis typically involves coupling a piperazine sulfonyl precursor with a hydrazide derivative. For example, analogous compounds are synthesized via nucleophilic substitution reactions between sulfonyl chlorides and piperazine derivatives under basic conditions (e.g., potassium carbonate in DMF) . Optimization strategies include:

  • Temperature control : Reactions are often carried out at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility and reaction efficiency .
  • Stoichiometric ratios : A 1.2–1.5 molar excess of the hydrazide component improves yield, as seen in similar hydrazide syntheses .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Chromatographic methods : HPLC or TLC with UV detection (λ = 254–280 nm) monitors reaction progress and purity .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Peaks for the sulfonyl group (δ ~7.8 ppm for aromatic protons) and hydrazide NH (δ ~9–10 ppm) confirm functional groups .
    • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~50%, H: ~5%, N: ~15%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydrazide moiety .
  • Light sensitivity : Protect from UV light to avoid decomposition of the sulfonyl group .
  • Desiccants : Use silica gel or molecular sieves to minimize moisture absorption .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). The sulfonyl group often engages in hydrogen bonding with active-site residues .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and BBB permeability, critical for CNS-targeted derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity .
  • Metabolic stability assays : Test compound stability in liver microsomes to identify confounding metabolites .
  • Orthogonal validation : Combine in vitro results with in silico simulations (e.g., molecular dynamics) to confirm binding modes .

Q. How can the compound’s reactivity be leveraged for functionalization in drug discovery?

  • Hydrazide moiety : React with aldehydes/ketones to form hydrazones, enabling conjugation with targeting moieties .
  • Sulfonyl group : Participate in nucleophilic aromatic substitution (e.g., with amines or thiols) to introduce diversity .
  • Piperazine ring : Alkylation or acylation at the nitrogen atoms modifies pharmacokinetic properties (e.g., logD) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. Piperazine sulfonates often form stable monoclinic crystals .
  • Temperature gradients : Gradual cooling from 50°C to 4°C improves crystal lattice formation .
  • X-ray diffraction : Resolve crystal packing to confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .

Methodological Considerations

Q. How to design a SAR study for this compound’s antitumor derivatives?

  • Core modifications :
    • Vary substituents on the benzene ring (e.g., halogens, methoxy) to assess electronic effects .
    • Replace the hydrazide with amide or urea groups to modulate solubility .
  • Biological assays :
    • Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
    • Measure apoptosis markers (e.g., caspase-3 activation) to link structure to mechanism .

Q. What in silico tools predict metabolic pathways for this compound?

  • CYP450 metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., piperazine ring or benzenesulfonyl group) .
  • Phase II metabolism : Predict glucuronidation or sulfation sites using GLORYx .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions and improve heat dissipation for exothermic steps .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Process analytics : In-line FTIR monitors reaction progression in real time .

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